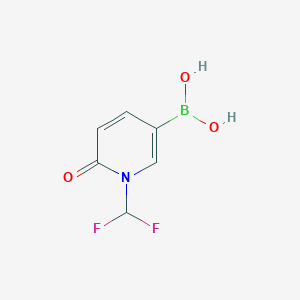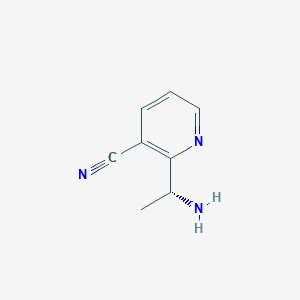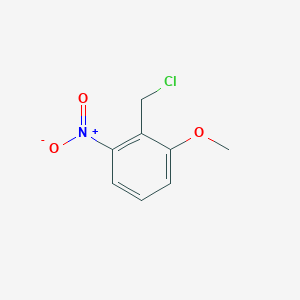![molecular formula C9H6F3NO3S B13135610 1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one: is a chemical compound with the molecular formula C9H6F3NO3S and a molecular weight of 265.21 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-3-(4-nitrophenyl)propan-2-one: Similar structure but lacks the thio group.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Contains a trifluoromethyl group but has a different core structure.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains a trifluoromethyl group but has an ethoxy substituent.
Uniqueness
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6F3NO3S |
|---|---|
Molekulargewicht |
265.21 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(4-nitrophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)8(14)5-17-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2 |
InChI-Schlüssel |
DLJSOKIFFQTSGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


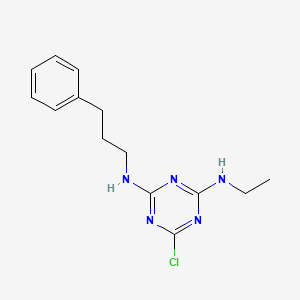
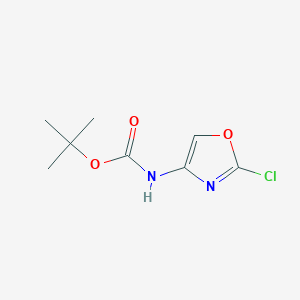
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
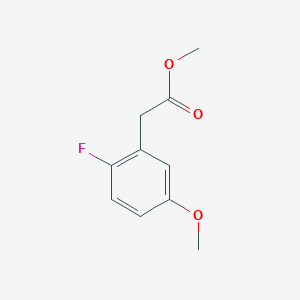
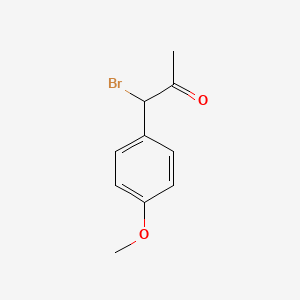

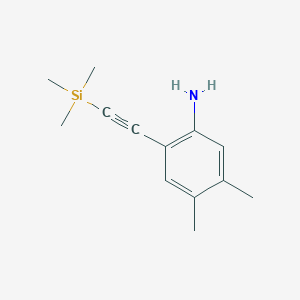


![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

